Cas no 10599-69-6 (1-(5-Methylfuran-2-yl)propan-1-one)

1-(5-Methylfuran-2-yl)propan-1-one is a furan derivative characterized by its ketone functional group attached to a methyl-substituted furan ring. This compound is of interest in organic synthesis due to its reactivity as a building block for heterocyclic chemistry and pharmaceutical intermediates. Its structural features, including the furan ring and carbonyl group, enable participation in various reactions such as condensations, reductions, and cyclizations. The methyl group at the 5-position enhances stability while maintaining reactivity. This compound is typically utilized in research and development for applications in flavor and fragrance chemistry, as well as in the synthesis of more complex molecular frameworks. Proper handling under controlled conditions is recommended due to its potential sensitivity.
1-(5-Methylfuran-2-yl)propan-1-one structure
10599-69-6 structure
Product Name:1-(5-Methylfuran-2-yl)propan-1-one
CAS No:10599-69-6
MF:C8H10O2
MW:138.163802623749
MDL:MFCD00053142
CID:187372
Update Time:2026-05-14

1-(5-Methylfuran-2-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(5-Methylfuran-2-yl)propan-1-one
    • 1-(5-methyl-2-furyl)propan-1-one
    • 1-Propanone,1-(5-methyl-2-furanyl)-
    • 2-METHYL-5-PROPIONYLFURAN
    • 2-METHYL-5-PROPIONYL-FURAN
    • 2-propionyl-5-methylfuran
    • 5-methyl-2-propionylfuran
    • 5-Methyl-5-propionylfuran
    • Furan, 2-methyl-5-propionyl
    • 1-(5-Methyl-2-furyl)-1-propanone
    • 1-(5-Methyl-2-furanyl)-1-propanone
    • 2-Methyl-5-propionyl-furan 95%
    • 2-Methyl-5-propionyl-furan, 95 %
    • 2-Methyl-5-propionylfuran, GC 95%
    • 1-Propanone, 1-(5-methyl-2-furanyl)-
    • BXLPZYAVKVFXEO-UHFFFAOYSA-N
    • Furan, 5-methyl-2-propionyl
    • VZ24968
    • AM84326
    • RP20445
    • 1-(5-
    • MDL: MFCD00053142
    • Inchi: 1S/C8H10O2/c1-3-7(9)8-5-4-6(2)10-8/h4-5H,3H2,1-2H3
    • InChI Key: BXLPZYAVKVFXEO-UHFFFAOYSA-N
    • SMILES: O1C(C([H])([H])[H])=C([H])C([H])=C1C(C([H])([H])C([H])([H])[H])=O

Computed Properties

  • Exact Mass: 138.06800
  • Monoisotopic Mass: 138.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 7
  • XLogP3: 1.9
  • Topological Polar Surface Area: 30.2

Experimental Properties

  • Color/Form: Not available
  • Density: 1.0742 (rough estimate)
  • Boiling Point: 72°C/5mmHg(lit.)
  • Flash Point: 90.1 °C
  • Refractive Index: 1.5037-1.5057
  • PSA: 30.21000
  • LogP: 2.18070
  • Solubility: Not available
  • λmax: 282(EtOH)(lit.)

1-(5-Methylfuran-2-yl)propan-1-one Security Information

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1-(5-Methylfuran-2-yl)propan-1-one Suppliers

Amadis Chemical Company Limited
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(CAS:10599-69-6)1-(5-Methylfuran-2-yl)propan-1-one
Order Number:A801351
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:37
Price ($):290.0
Email:sales@amadischem.com

Additional information on 1-(5-Methylfuran-2-yl)propan-1-one

Chemical Profile of 1-(5-Methylfuran-2-yl)propan-1-one (CAS No. 10599-69-6)

1-(5-Methylfuran-2-yl)propan-1-one, identified by its Chemical Abstracts Service (CAS) number 10599-69-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic ketone features a unique structural framework comprising a furan ring substituted with a methyl group at the 5-position and an acetyl moiety at the 2-position, linked to a propyl chain. The compound’s distinct chemical properties make it a valuable intermediate in synthetic chemistry, particularly in the development of bioactive molecules.

The molecular structure of 1-(5-Methylfuran-2-yl)propan-1-one consists of a five-membered oxygen-containing heterocycle fused with an aliphatic side chain. This configuration imparts both electronic and steric effects that are highly relevant in medicinal chemistry. The presence of the furan ring enhances the compound’s reactivity, making it susceptible to various functionalization strategies, such as nucleophilic additions and condensation reactions. These attributes have positioned it as a building block for more complex scaffolds in drug discovery.

In recent years, 1-(5-Methylfuran-2-yl)propan-1-one has garnered attention for its potential applications in the synthesis of pharmacologically active agents. Researchers have explored its utility in creating novel derivatives with enhanced biological activity. For instance, modifications at the methyl-substituted furan ring have led to compounds exhibiting promising antimicrobial and anti-inflammatory properties. These findings align with the growing interest in natural product-inspired molecules, which often incorporate furan-based motifs due to their inherent bioactivity.

The compound’s role extends beyond mere intermediacy; it has been investigated for its potential role in enzyme inhibition and receptor binding studies. The 5-Methylfuran-2-yl substituent, in particular, plays a crucial role in modulating the electronic properties of the molecule, influencing its interactions with biological targets. This has spurred investigations into its derivatives as candidates for treating neurological disorders, where precise modulation of molecular interactions is paramount.

Advances in computational chemistry have further highlighted the significance of 1-(5-Methylfuran-2-yl)propan-1-one. Molecular modeling studies suggest that its scaffold can be engineered to optimize binding affinity to specific protein targets. Such simulations have guided synthetic efforts toward high-throughput screening libraries, where this compound serves as a key precursor. The integration of machine learning algorithms with traditional chemical intuition has accelerated the discovery process, enabling rapid identification of lead compounds derived from this scaffold.

Moreover, the sustainability aspect of utilizing 1-(5-Methylfuran-2-yl)propan-1-one as a starting material has been addressed in recent research. Green chemistry principles have been applied to develop more environmentally benign synthetic routes, minimizing waste and reducing energy consumption. Such approaches are critical in aligning pharmaceutical manufacturing with global sustainability goals, ensuring that compounds like this one can be produced responsibly without compromising efficacy.

The compound’s versatility also extends to material science applications, where its unique structural features make it suitable for developing novel polymers and coatings. The furan ring’s ability to participate in cross-linking reactions allows for the creation of materials with tailored mechanical and thermal properties. This dual utility—pharmaceutical intermediacy and advanced material synthesis—underscores the broad appeal of 1-(5-Methylfuran-2-yl)propan-1-one across multiple scientific disciplines.

In conclusion, 1-(5-Methylfuran-2-yl)propan-1-one (CAS No. 10599-69-6) represents a multifaceted compound with significant implications in both drug discovery and material science. Its structural features enable diverse functionalization strategies, making it a valuable asset in synthetic chemistry. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to remain at the forefront of scientific innovation.

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Amadis Chemical Company Limited
(CAS:10599-69-6)1-(5-Methylfuran-2-yl)propan-1-one
A801351
Purity:99%
Quantity:500g
Price ($):290.0
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